molecular formula C9H4BrFN2O3 B2362513 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one CAS No. 2380053-98-3

6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one

Cat. No. B2362513
CAS RN: 2380053-98-3
M. Wt: 287.044
InChI Key: VZCXZFIUAARHMP-UHFFFAOYSA-N
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Description

6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one is a chemical compound that belongs to the quinoline family. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anticancer Agent Research

6-Bromo-8-fluoro-3-nitro-1H-quinolin-4-one, as a quinoline derivative, has garnered attention in cancer research. A study evaluating various quinoline derivatives, including those with nitro groups, revealed that such compounds exhibit significant antiproliferative activity against cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. Specifically, 6-bromo-5-nitroquinoline showed promising results compared to the reference drug, 5-fluorouracil, highlighting its potential in cancer treatment (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018).

Antimycobacterial Applications

In the field of antimicrobial research, novel 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids, structurally similar to 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one, were synthesized and evaluated for antimycobacterial activities. These compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis and multidrug-resistant strains, underscoring their potential as antimycobacterial agents (Murugesan et al., 2008).

Synthesis of Novel Polyheterocycles

The synthesis of new classes of polyheterocycles, such as indolizino[3,2-c]quinolines, has been reported, where derivatives of quinolines with nitro groups are used. These compounds exhibit unique optical properties, making them suitable for use as fluorescent probes in biomedical applications. This research illustrates the versatility of quinoline derivatives in synthesizing novel compounds with potential applications in bioimaging and diagnostics (Park et al., 2015).

Synthesis of Antibiotics

Quinoline derivatives with halogen and nitro groups, similar to 6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one, have been synthesized for their potential use in antimicrobial drug discovery. These compounds serve as key building blocks in the synthesis of new antibiotics, reflecting their significance in addressing antimicrobial resistance (Flagstad et al., 2014).

properties

IUPAC Name

6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFN2O3/c10-4-1-5-8(6(11)2-4)12-3-7(9(5)14)13(15)16/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCXZFIUAARHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-8-fluoro-3-nitro-1H-quinolin-4-one

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